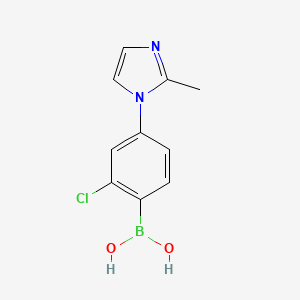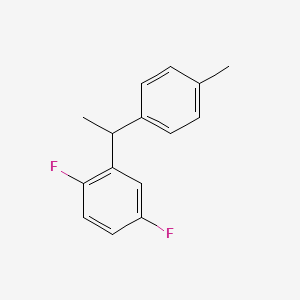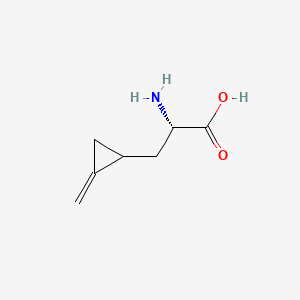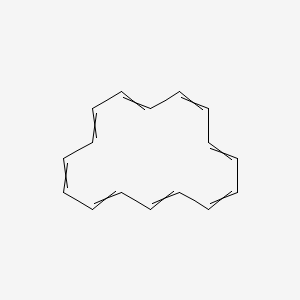
Cyclohexadecaoctaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexadecaoctaene can be synthesized through various synthetic routes. One common method involves the cyclization of linear polyenes under specific reaction conditions. The process typically requires the use of strong acids or bases as catalysts to facilitate the cyclization reaction. For example, the cyclization of hexadeca-1,3,5,7,9,11,13,15-octaene can be achieved using sulfuric acid as a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product. The choice of catalysts and reaction conditions is crucial to achieving efficient production on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexadecaoctaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under mild heating conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
Cyclohexadecaoctaene has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study conjugated systems and aromaticity. It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of cyclohexadecaoctaene involves its interaction with molecular targets through its conjugated double bonds. The compound can participate in various chemical reactions, such as electron transfer and radical formation, which are crucial for its biological and chemical activities. The pathways involved include the activation of specific enzymes and receptors, leading to the desired effects.
Comparación Con Compuestos Similares
Cyclohexadecaoctaene can be compared with other similar compounds, such as cyclooctadecanonaene (C18H18) and other annulenes These compounds share similar structural features, such as alternating double and single bonds, but differ in the number of carbon atoms and the extent of conjugation
List of Similar Compounds
- Cyclooctadecanonaene (C18H18)
- Cyclododecahexaene (C12H12)
- Cyclooctatetraene (C8H8)
This compound stands out due to its unique combination of structural properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
18446-44-1 |
|---|---|
Fórmula molecular |
C16H16 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
cyclohexadecaoctaene |
InChI |
InChI=1S/C16H16/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-16H |
Clave InChI |
RDEIDWDSOWVJQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC=CC=CC=CC=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


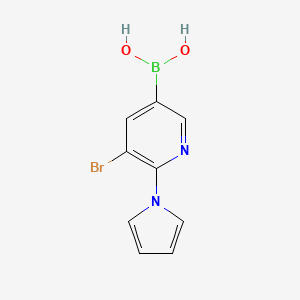
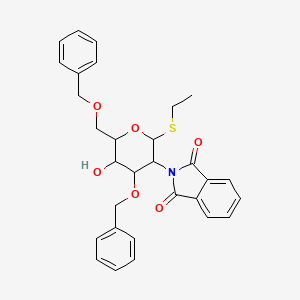

![2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B14075924.png)
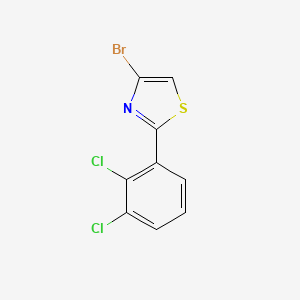


![(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B14075964.png)
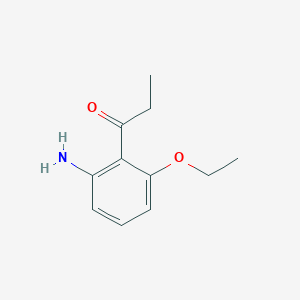
![Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-](/img/structure/B14075972.png)
![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)
